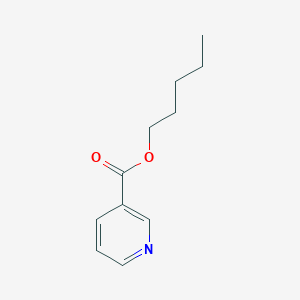

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CC 9095, also known as Piccotac 9095, is a hydrocarbon resin primarily used in the adhesives industry. It is a low molecular weight, slightly aromatic-modified aliphatic C5 tackifier. This compound is known for its excellent adhesion properties, compatibility with various polymers, and its use in hot melt adhesives and pressure-sensitive adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC 9095 involves the polymerization of aliphatic C5 hydrocarbons. The process typically includes the following steps:

Polymerization: The aliphatic C5 hydrocarbons undergo polymerization in the presence of a catalyst.

Modification: The resulting polymer is then slightly modified with aromatic compounds to enhance its properties.

Stabilization: Antioxidants are added to stabilize the resin and prevent degradation.

Industrial Production Methods

Industrial production of CC 9095 involves large-scale polymerization reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process includes:

Feedstock Preparation: Purification of aliphatic C5 hydrocarbons.

Polymerization: Conducted at elevated temperatures and pressures in the presence of a catalyst.

Modification and Stabilization: Addition of aromatic modifiers and antioxidants.

Purification and Packaging: The final product is purified, pastillated, and packed in polyethylene bags for distribution

Chemical Reactions Analysis

Types of Reactions

CC 9095 undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to oxidation, affecting its adhesive properties.

Substitution: Aromatic modification involves substitution reactions where hydrogen atoms are replaced by aromatic groups.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.

Substitution: Involves aromatic compounds and catalysts under controlled conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives of the hydrocarbon resin.

Substitution Products: Aromatic-modified hydrocarbon resins with enhanced properties.

Scientific Research Applications

CC 9095 has a wide range of applications in scientific research, including:

Chemistry: Used as a tackifier in adhesives, enhancing the performance of various adhesive formulations.

Biology: Utilized in the development of bio-compatible adhesives for medical applications.

Medicine: Employed in the formulation of drug delivery systems where adhesive properties are crucial.

Industry: Widely used in packaging, labeling, and other industrial applications where strong adhesion is required

Mechanism of Action

The mechanism of action of CC 9095 involves its ability to enhance adhesion through its molecular structure. The slightly aromatic-modified aliphatic C5 structure allows it to interact effectively with various polymers, improving adhesion. The addition of antioxidants stabilizes the resin, preventing degradation and maintaining its adhesive properties .

Comparison with Similar Compounds

Similar Compounds

Piccotac 9095-E: Another variant of Piccotac 9095 with similar properties but slightly different molecular weight and softening point.

C9 Hydrocarbon Tackifiers: Similar in function but differ in their aromatic content and molecular structure.

Uniqueness

CC 9095 stands out due to its excellent balance of peel and shear, compatibility with a wide range of polymers, and its light color and low odor. These properties make it highly suitable for applications in hot melt adhesives and pressure-sensitive adhesives .

Properties

CAS No. |

33396-49-5 |

|---|---|

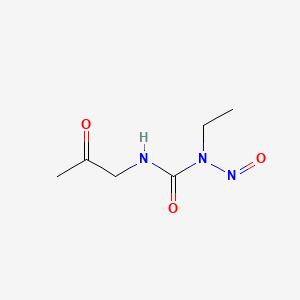

Molecular Formula |

C17H28N2O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

ethyl 2-[[1-adamantyl(methyl)carbamoyl]amino]propanoate |

InChI |

InChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21) |

InChI Key |

BQMZASIEUOBBES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)